molecular formula C30H34F3N3O6Si B12327074 Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-

Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-

Cat. No.: B12327074
M. Wt: 617.7 g/mol
InChI Key: QDKOSVBZBYTZTJ-IXKUDPDQSA-N
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Description

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- is a synthetic nucleoside analog. This compound is primarily used in biomedical research, particularly in the study of viral diseases and cancers. It acts as an antiviral compound by inhibiting viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves multiple steps. The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:

  • Protection of the hydroxyl groups of uridine.
  • Introduction of the 2’-deoxy group.
  • Silylation to introduce the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group.
  • Addition of the 5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl] group.

The reaction conditions often involve the use of protecting groups, silylating agents, and specific solvents to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs

Scientific Research Applications

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its antiviral and anticancer properties. It inhibits viral replication and has shown potential in the treatment of certain cancers.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves its incorporation into nucleic acids, where it interferes with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral RNA or DNA. This disruption of viral replication is the basis for its antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    Uridine, 2’-amino-2’-deoxy-4’-C-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-5-methyl-3’,5’-bis-O-(phenylmethyl): Another nucleoside analog used in antiviral research.

    Uridine, 2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-4’-C-ethynyl-2’,2’-difluoro: A similar compound with modifications at different positions.

Uniqueness

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group, for example, enhances its stability and bioavailability, making it a valuable compound in antiviral and anticancer research.

Properties

Molecular Formula

C30H34F3N3O6Si

Molecular Weight

617.7 g/mol

IUPAC Name

N-[3-[1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C30H34F3N3O6Si/c1-29(2,3)43(21-12-6-4-7-13-21,22-14-8-5-9-15-22)41-19-24-23(37)17-25(42-24)36-18-20(26(38)35-28(36)40)11-10-16-34-27(39)30(31,32)33/h4-9,12-15,20,23-25,37H,16-19H2,1-3H3,(H,34,39)(H,35,38,40)/t20?,23-,24+,25+/m0/s1

InChI Key

QDKOSVBZBYTZTJ-IXKUDPDQSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O

Origin of Product

United States

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